- Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use, World Intellectual Property Organization, , ,
Cas no 932741-19-0 (Propargyl-PEG3-amine)

Propargyl-PEG3-amine structure
Nom du produit:Propargyl-PEG3-amine
Numéro CAS:932741-19-0
Le MF:C9H17NO3
Mégawatts:187.236182928085
MDL:MFCD20720810
CID:4660099
PubChem ID:57871953
Propargyl-PEG3-amine Propriétés chimiques et physiques
Nom et identifiant
-
- Propargyl-PEG3-amine
- Propargyl-PEG3-N3
- Propyne-PEG3-NH2
- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
- Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
- Propyne-PEG3-amine
- Propargyl-PEG3-NH2
- 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine
- 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)
- 932741-19-0
- SY273036
- HC inverted exclamation markOC-CH2-PEG3-NH2
- MFCD20720810
- DB-163690
- AKOS040743800
- Alkyne-PEG3-amine
- C90692
- HY-140033
- BS-33229
- SCHEMBL4122804
- EN300-1602486
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine
- Alkyne-PEG3-NH2
- R01-0251
- BP-21683
- MREICTHRFCQNJR-UHFFFAOYSA-N
- CS-0114325
- Alkyne-PEG3-N3
- 932741-18-9
- LCZC2646
- 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE
-
- MDL: MFCD20720810
- Piscine à noyau: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
- La clé Inchi: MREICTHRFCQNJR-UHFFFAOYSA-N
- Sourire: O(CCOCC#C)CCOCCN
Propriétés calculées
- Qualité précise: 187.12084340 g/mol
- Masse isotopique unique: 187.12084340 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 9
- Complexité: 141
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 53.7
- Poids moléculaire: 187.24
- Le xlogp3: -1
Propriétés expérimentales
- Dense: 1.0±0.1 g/cm3
- Point d'ébullition: 267.4±25.0 °C at 760 mmHg
- Point d'éclair: 114.0±16.8 °C
- Pression de vapeur: 0.0±0.5 mmHg at 25°C
Propargyl-PEG3-amine Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propargyl-PEG3-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-1g |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 1g |
¥567.00 | 2024-04-24 | |
Chemenu | CM340080-1g |
Propargyl-PEG3-amine |
932741-19-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1054439-5g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 5g |
$240 | 2024-06-06 | |
MedChemExpress | HY-140033-50mg |
Propargyl-PEG3-amine |
932741-19-0 | ≥98.0% | 50mg |
¥100 | 2024-07-20 | |
eNovation Chemicals LLC | Y1054439-1g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 1g |
$95 | 2024-06-06 | |
Bestfluorodrug | YFL00286-5.0g |
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine |
932741-19-0 | 97% | 5.0g |
¥4630 | 2023-01-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-250mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 250mg |
¥184.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-250mg |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 250mg |
¥248.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-1g |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 1g |
¥362.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-100mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 100mg |
¥137.0 | 2024-07-19 |
Propargyl-PEG3-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, 45 °C
Référence
- Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza VirusesJournal of Medicinal Chemistry, 2016, 59(13), 6303-6312,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
Référence
- Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran , Water
Référence
- Synthesis of Novel Glycolipid Agonists of the Protein CD1d2010, , ,,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran , Water ; rt
Référence
- Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reactionJournal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol , Dimethylformamide ; overnight, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
Référence
- 18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PETMacromolecular Bioscience, 2014, 14(10), 1396-1405,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
Référence
- Ligand-drug conjugate including linker having tris structure, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water ; 36 h, rt
1.2 Reagents: Water ; 36 h, rt
Référence
- Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloadditionChemical Communications (Cambridge, 2007, (7), 695-697,
Méthode de production 9
Conditions de réaction
Référence
- Antibody drug conjugates comprising toxins with polar groups and uses thereof, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2.5 h, rt; rt → 30 °C; overnight, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
Référence
- Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition StudiesBioconjugate Chemistry, 2009, 20(12), 2364-2370,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 12 h, rt
1.2 Solvents: Water ; 12 h, rt
Référence
- Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Water ; overnight, rt → 50 °C
1.2 Solvents: Water ; overnight, rt → 50 °C
Référence
- Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; overnight, 0 °C → rt
Référence
- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
Référence
- H-Rubies, a new family of red emitting fluorescent pH sensors for living cellsChemical Science, 2015, 6(10), 5928-5937,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 48 d, rt
1.2 Reagents: Water ; 48 h, rt
1.2 Reagents: Water ; 48 h, rt
Référence
- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid ScreeningMolecules, 2013, 18(9), 11639-11657,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
Référence
- Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 3.5 h, rt
Référence
- Glycosylated polypeptide and its preparing method and application, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Référence
- A MedChem toolbox for cereblon-directed PROTACsMedChemComm, 2019, 10(6), 1037-1041,
Propargyl-PEG3-amine Raw materials
Propargyl-PEG3-amine Preparation Products
Propargyl-PEG3-amine Littérature connexe
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:932741-19-0)Propargyl-PEG3-amine

Pureté:99%/99%
Quantité:5g/25g
Prix ($):364.0/1273.0